molecular formula C18H25BO4 B12100831 Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutane-1-carboxylate

Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutane-1-carboxylate

Cat. No.: B12100831
M. Wt: 316.2 g/mol
InChI Key: OBDYKKYZOXQYLB-UHFFFAOYSA-N
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Description

Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutane-1-carboxylate is a complex organic compound that features a cyclobutane ring, a boronate ester, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the boronate ester through the reaction of phenylboronic acid with pinacol in the presence of a dehydrating agent. This intermediate is then coupled with a cyclobutane derivative under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.

    Reduction: The ester groups can be reduced to alcohols under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutane-1-carboxylate depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutane-1-carboxylate is unique due to its combination of a cyclobutane ring and a boronate ester group

Biological Activity

Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutane-1-carboxylate is a synthetic compound that has garnered interest in various fields of research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

  • Molecular Formula : C17H25BO5
  • Molar Mass : 320.19 g/mol
  • CAS Number : 1045808-11-4
  • Physical State : Solid (white powder)
  • Melting Point : 82°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The dioxaborolane moiety is known for its role in stabilizing interactions with enzymes and receptors through hydrogen bonding and coordination chemistry. This compound can modulate enzyme activity and influence signaling pathways critical in cellular processes.

Anticancer Properties

Research indicates that compounds containing dioxaborolane groups exhibit promising anticancer properties. For example:

  • Case Study 1 : A study demonstrated that derivatives of dioxaborolane showed significant cytotoxicity against human cancer cell lines by inducing apoptosis through the activation of caspase pathways. The presence of the cyclobutane moiety enhances the compound's lipophilicity, facilitating better membrane penetration and increased bioavailability .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Case Study 2 : In vitro assays revealed that this compound exhibited inhibitory effects against several bacterial strains. The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways essential for bacterial survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be closely related to its structural components:

ComponentRole in Activity
Dioxaborolane GroupEnhances binding affinity to biological targets
Cyclobutane RingIncreases lipophilicity and stability
Methyl EsterModulates solubility and bioavailability

Research Findings

Recent studies have focused on optimizing the synthesis and evaluating the biological activity of this compound:

  • Synthesis : The synthesis involves a multi-step process utilizing palladium-catalyzed coupling reactions. The yield can be optimized by adjusting reaction conditions such as temperature and catalyst concentration .
  • Biological Evaluation : In vivo studies are ongoing to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models. Preliminary results indicate a favorable safety profile with low toxicity at therapeutic doses .

Properties

Molecular Formula

C18H25BO4

Molecular Weight

316.2 g/mol

IUPAC Name

methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutane-1-carboxylate

InChI

InChI=1S/C18H25BO4/c1-16(2)17(3,4)23-19(22-16)14-9-7-13(8-10-14)18(11-6-12-18)15(20)21-5/h7-10H,6,11-12H2,1-5H3

InChI Key

OBDYKKYZOXQYLB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCC3)C(=O)OC

Origin of Product

United States

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